CEPHALOMYCIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalomycin is a broad-spectrum antibiotic belonging to the cephalosporin class. It is derived from the bacterium Streptomyces tanashiensis var. cephalomyceticus . This compound is known for its antiviral properties, particularly against Japanese B encephalitis virus . It is a semi-synthetic compound that has been modified to enhance its antibacterial activity and resistance to beta-lactamases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalomycin is synthesized through the fermentation of Streptomyces tanashiensis var. cephalomyceticus . The fermentation broth is then subjected to various purification steps to isolate the active compound. The synthetic route involves the use of specific media and controlled environmental conditions to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors with precise control over temperature, pH, and nutrient supply. After fermentation, the broth is filtered, and this compound is extracted using solvent extraction techniques. The compound is then further purified using chromatography methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Cephalomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various this compound derivatives with altered antibacterial properties .
Scientific Research Applications
Cephalomycin has a wide range of scientific research applications:
Mechanism of Action
Cephalomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, resulting in osmotic lysis and death of the bacterial cell . This compound is also known to inhibit the replication of certain viruses by interfering with their protein synthesis .
Comparison with Similar Compounds
- Cephalexin
- Cefuroxime
- Cefoxitin
Properties
CAS No. |
11005-92-8 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
0 |
Synonyms |
CEPHALOMYCIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.